(S)-(-)-Win 55,212 mesylate

Descripción

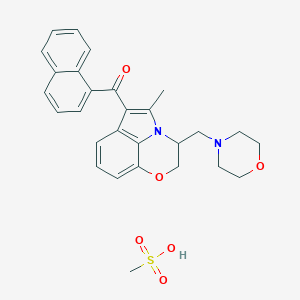

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGCSTPOPBJYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017329 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137795-17-6 | |

| Record name | (+/-)-WIN 55,212 (mesylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-Win 55,212 mesylate chemical structure and properties

The following technical guide details the chemical structure, pharmacological properties, and experimental utility of (S)-(-)-Win 55,212 mesylate (commonly referred to as WIN 55,212-3 ).[1][2]

Stereochemical Control in Cannabinoid Receptor Research[1][2]

Executive Summary

WIN 55,212-3 (the (S)-(-)-enantiomer) is the stereochemical antipode of the potent aminoalkylindole cannabinoid agonist WIN 55,212-2 (the (R)-(+)-enantiomer).[1][2] While often categorized simply as the "inactive" enantiomer, this designation is an oversimplification. WIN 55,212-3 acts as a low-affinity competitive neutral antagonist at CB2 receptors and a partial inverse agonist at CB1 receptors.[1]

Its primary utility in drug development and signal transduction research is as a negative control .[2] By comparing the effects of the active (R)-enantiomer against the (S)-enantiomer, researchers can distinguish true receptor-mediated signaling from off-target physicochemical effects (e.g., membrane perturbation or non-specific ion channel modulation).[1][2]

Chemical Structure & Properties[1][2][4][5]

Identity and Nomenclature

The compound belongs to the aminoalkylindole class, structurally distinct from classical cannabinoids (e.g., THC) and eicosanoids (e.g., anandamide).

| Property | Detail |

| Common Name | WIN 55,212-3 (Mesylate) |

| Stereochemistry | (S)-(-) |

| CAS Number | 131543-25-4 |

| IUPAC Name | [(3S)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate |

| Molecular Formula | C₂₇H₂₆N₂O₃[1][2][3][4][5] · CH₃SO₃H |

| Molecular Weight | 522.61 g/mol |

Structural Visualization

The following diagram illustrates the connectivity of the aminoalkylindole scaffold. The critical stereocenter at the C3 position of the benzoxazine ring dictates the binding affinity.

[1]

Physicochemical Stability & Solubility

The mesylate salt improves water solubility compared to the free base, but organic co-solvents are still required for stock preparation.

-

Solubility:

-

Stability: Solid state is stable for ≥4 years at -20°C. Solutions in DMSO are stable for up to 3 months at -20°C.[1][2]

Pharmacological Profile[1][11][12][13][14]

Receptor Affinity (The Stereoselective Filter)

The hallmark of the WIN 55,212 series is the profound difference in affinity between the enantiomers. This stereoselectivity is the basis for using WIN 55,212-3 to validate CB-receptor dependency.[1]

Table 1: Comparative Affinity Profile

| Target | (R)-WIN 55,212-2 (Active) | (S)-WIN 55,212-3 (Control) | Functional Outcome of (S)-Enantiomer |

| CB1 Receptor | Partial Inverse Agonist ( | ||

| CB2 Receptor | Competitive Neutral Antagonist | ||

| TRPV1 | Active (Non-CB mediated) | Active (Mimics R-form) | Off-Target Artifact |

The "Off-Target" Warning: Cation Channels

Researchers must be aware that WIN 55,212-3 is not inert at specific ion channels.[1][2] It mimics the active enantiomer's effects on:

-

TRP Channels: Both enantiomers can modulate transient receptor potential (TRP) channels.[1][2]

-

CGRP Release: In trigeminal ganglion neurons, both enantiomers evoke Calcitonin Gene-Related Peptide (CGRP) release via a non-CB mechanism (EC50 ~2.7–26 µM).[1][2][4]

Implication: If an experimental effect is observed with both WIN 55,212-2 and WIN 55,212-3, the mechanism is not mediated by CB1/CB2 receptors.[1][2][4]

Experimental Protocols

Protocol: Validating Receptor-Mediated Signaling

This workflow ensures that observed physiological effects are truly attributable to cannabinoid receptors.[1][2]

Step-by-Step Methodology:

-

Preparation: Prepare 10 mM stock solutions of both (R)-WIN 55,212-2 and (S)-WIN 55,212-3 in 100% DMSO.

-

Dilution: Dilute stocks in serum-free media to working concentrations (typically 10 nM – 1 µM). Ensure final DMSO concentration is <0.1%.[2]

-

Treatment Groups:

-

Readout Analysis:

-

CB-Mediated Result: Significant response in Group B; No response in Group C (similar to A).

-

Non-Specific Result: Similar response in both Group B and Group C.

-

Logic Flow Visualization

The following decision tree assists researchers in interpreting data generated using the enantiomer pair.

References

-

Cayman Chemical. (S)-(-)-WIN 55,212-3 (mesylate) Product Information. Cayman Chemical.[6] Link

-

Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[3] British Journal of Pharmacology.[2][5][7] Link

-

Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][2][4] British Journal of Pharmacology.[2][5][7] Link

-

Tocris Bioscience. WIN 55,212-3 mesylate Technical Data. Tocris.[2] Link

-

Pertwee, R. G. (2010). Cannabinoid pharmacology: the first 66 years.[2] British Journal of Pharmacology.[2][5][7] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. ≥98% (HPLC), powder, CB2 agonist | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. realmofcaring.org [realmofcaring.org]

Pharmacological profile of (S)-(-)-Win 55,212 mesylate vs WIN 55,212-2

Executive Summary

In cannabinoid research, the distinction between the enantiomers of the aminoalkylindole WIN 55,212 is not merely a matter of potency—it is a fundamental switch between potent agonism and silent antagonism/inverse agonism .

WIN 55,212-2 (the R-isomer) is the standard high-affinity agonist used to activate CB1 and CB2 receptors.[1] In contrast, (S)-(-)-WIN 55,212 mesylate (often designated WIN 55,212-3) is frequently employed as a negative control.[1] However, treating the (S)-isomer as a purely inert substance is a methodological error.[1] It possesses distinct pharmacological properties, including neutral antagonism at CB2 and partial inverse agonism at CB1, which can confound experimental data if not properly controlled.

This guide dissects the pharmacological divergence of these two enantiomers, providing the mechanistic grounding and experimental protocols necessary for rigorous data generation.

Chemical Identity & Stereochemistry[1]

The biological activity of the WIN 55,212 series is highly stereoselective. The rigid tricyclic core creates a specific spatial arrangement that fits the cannabinoid binding pocket only in the (R)-configuration.[1]

| Feature | WIN 55,212-2 (Active) | (S)-(-)-WIN 55,212 Mesylate (Control) |

| Common Name | WIN 55,212-2 | WIN 55,212-3 |

| Stereochemistry | (R)-(+) | (S)-(-) |

| Role | High-affinity CB1/CB2 Agonist | Negative Control / Neutral Antagonist |

| CAS Number | 131543-22-1 (Mesylate salt) | 131543-25-4 (Mesylate salt) |

| IUPAC Name | (R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone mesylate | [(3S)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone mesylate |

Pharmacodynamics: The Stereochemical Switch

The core distinction lies in how these molecules interact with the transmembrane helices of the CB receptors. WIN 55,212-2 stabilizes the active conformation (G-protein coupling), while the (S)-isomer fails to engage the toggle switch residues (e.g., W6.[1]48) required for activation.[1]

Binding Affinity & Functional Potency[1]

Note: Ki values can vary significantly based on the expression system (rat brain membrane vs. human cloned receptor). The values below represent the consensus range.

| Target | Parameter | WIN 55,212-2 (R-isomer) | (S)-(-)-WIN 55,212 (S-isomer) |

| CB1 Receptor | Affinity (Ki) | 1.9 – 62.3 nM [1, 2] | > 10,000 nM (Low Affinity) |

| Function | Full Agonist (Gi/o coupled) | Partial Inverse Agonist (pIC50 = 5.[1]5) [3] | |

| CB2 Receptor | Affinity (Ki) | 0.28 – 3.3 nM [1, 2] | Micromolar / Low |

| Function | Full Agonist | Neutral Antagonist (pA2 = 6.[1]1) [3] |

Key Insight: While WIN 55,212-2 is a nanomolar agonist, the (S)-isomer is not silent at CB1.[1] It acts as a partial inverse agonist, meaning it can reduce the constitutive activity of CB1 receptors. In systems with high basal CB1 signaling, the "negative control" might actually suppress baseline activity, leading to false positives if interpreted as "no effect."

Signaling Pathways[1]

The following diagram illustrates the divergent signaling cascades. WIN 55,212-2 drives the classical Gi/o pathways (cAMP inhibition, MAPK activation), whereas the (S)-isomer blocks constitutive activity or acts neutrally.[1]

Figure 1: Divergent signaling profiles.[1] WIN 55,212-2 activates downstream effectors, while the (S)-isomer suppresses constitutive activity at CB1 and acts as a neutral antagonist at CB2.[1]

Off-Target Effects & Specificity[1]

A critical aspect of experimental design is recognizing that "inactive" at CB receptors does not mean "inert" everywhere else.[1]

-

TRP Channels: High concentrations (>5-10 µM) of WIN 55,212-2 can activate TRPV1 and TRPA1 channels independent of CB receptors [4].[1] The (S)-isomer may share some of these physicochemical interactions due to structural similarity, necessitating the use of specific TRP antagonists (e.g., Capsazepine) when working at high micromolar concentrations.

-

Melatonin & Muscarinic Receptors: The (S)-isomer (WIN 55,212-3) displays modest affinity for human melatonin MT1 and muscarinic M4 receptors [3].[1][2][3] If your assay involves sleep cycles or cholinergic signaling, the (S)-isomer is not a clean control.[1]

-

GIRK Channels: WIN 55,212-2 can directly block GIRK1/2 channels at high concentrations (~100 µM) [5].[1][4]

Experimental Protocols

Solubilization & Storage

Both compounds are lipophilic aminoalkylindoles.[1] Proper handling is required to prevent precipitation, which causes variability in Ki and EC50 calculations.

-

Solvent: DMSO is the preferred stock solvent (up to 25 mg/mL).

-

Aqueous Dilution: Dilute into aqueous buffer (e.g., PBS + 0.1% BSA) immediately before use.

-

Critical Step: Do not store aqueous dilutions. The hydrophobic nature leads to rapid adsorption to plasticware.[1]

-

In Vivo Vehicle: For animal studies, use an emulsion carrier like Tocrisolve™ or a vehicle of 1:1:18 (Ethanol:Cremophor:Saline).

Validated Control Workflow

To rigorously validate a CB-mediated effect, use the following "Triangulation Protocol":

-

Agonist Arm: Treat with WIN 55,212-2 (10 nM – 1 µM).[1] Observe effect (e.g., analgesia, cell migration).

-

Enantiomer Control: Treat with (S)-(-)-WIN 55,212 (same concentration).[1]

-

Antagonist Reversal: Pre-treat with SR141716A (Rimonabant, CB1) or SR144528 (CB2) followed by WIN 55,212-2.[1][5]

-

The effect should be abolished.[1]

-

Figure 2: Experimental decision matrix for distinguishing specific cannabinoid effects from off-target artifacts.

References

-

Pertwee, R.G., et al. (2010). International Union of Basic and Clinical Pharmacology.[1] LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[1] Pharmacological Reviews. Available at: [Link]

-

Savinainen, J.R., et al. (2005).[2] Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][2][6][3] British Journal of Pharmacology, 145(5), 636-645.[2] Available at: [Link]

-

Patwardhan, A.M., et al. (2006). The cannabinoid WIN 55,212-2 inhibits transient receptor potential vanilloid 1 (TRPV1) and evokes peripheral antihyperalgesia via calcineurin.[1] PNAS.[1] Available at: [Link][1]

-

Zhang, Y., et al. (2021).[7] WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels.[1] Biomolecules.[1][3][5][8][9][10] Available at: [Link][1]

Sources

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. WIN 55,212-3 mesylate | CAS 131543-25-4 | WIN552123 | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. WIN55,212-2 Inhibits Production of CX3CL1 by Human Astrocytes: Involvement of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scholars.okstate.edu [scholars.okstate.edu]

- 10. Cannabinoid Analogue WIN 55212–2 Protects Paraquat-Induced Lung Injury and Enhances Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Control in CB1 Receptor Pharmacology: Profiling (S)-(-)-WIN 55,212 Mesylate

This guide provides an in-depth technical analysis of (S)-(-)-WIN 55,212 mesylate (also known as WIN 55,212-3), focusing on its binding affinity at the Cannabinoid Receptor Type 1 (CB1).

Executive Summary: The Critical Role of the Distomer

In high-precision cannabinoid pharmacology, (S)-(-)-WIN 55,212 mesylate serves a distinct and critical role as the distomer (inactive or low-affinity enantiomer) of the aminoalkylindole prototype WIN 55,212. While its enantiomer, (R)-(+)-WIN 55,212-2 , is a potent high-affinity agonist (

This guide details the binding kinetics of (S)-(-)-WIN 55,212, its characterization as a partial inverse agonist, and its experimental utility as a stereonegative control to validate CB1-specific signaling.

Binding Affinity Profile & Comparative Kinetics[1]

The pharmacological value of (S)-(-)-WIN 55,212 lies in its lack of affinity relative to the (R)-(+) isomer. This stereoselectivity confirms that biological effects observed with the racemate or the (R)-isomer are mediated by specific receptor interactions rather than physicochemical membrane disruption.

Quantitative Binding Data (Human CB1 Receptor)

| Compound | Enantiomer | Functional Mode | ||

| (S)-(-)-WIN 55,212 | Distomer (S) | Neutral Antagonist / Partial Inverse Agonist | ||

| (R)-(+)-WIN 55,212-2 | Eutomer (R) | Full Agonist | ||

| SR141716A (Rimonabant) | N/A | Inverse Agonist |

Key Insight: In radioligand displacement assays using

Mechanistic Pharmacology

Steric Hindrance in the Orthosteric Pocket

The CB1 receptor's orthosteric binding pocket is highly stereospecific. The aminoalkylindole scaffold requires a specific orientation of the naphthyl and morpholino moieties to engage the aromatic microdomain (residues F3.36, W5.43, W6.48).

-

The (R)-Configuration: Aligns the naphthyl ring to interact via

- -

The (S)-Configuration: The spatial arrangement of the morpholino-ethyl group creates steric clashes with transmembrane helices TM3 and TM5, preventing deep pocket insertion and subsequent receptor activation.

Inverse Agonism

While traditionally labeled "inactive," advanced GTP

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes of the two enantiomers.

Caption: Divergent signaling: (R)-enantiomer drives Gi/o coupling, while (S)-enantiomer stabilizes the inactive state or fails to bind.

Experimental Protocol: Stereoselective Binding Validation

Objective: To distinguish specific CB1-mediated binding from non-specific hydrophobic adsorption using the (S)-(-)-WIN 55,212 enantiomer as a negative control.

Reagents

-

Radioligand:

-CP55,940 (Specific Activity: 100-180 Ci/mmol). -

Eutomer: (R)-(+)-WIN 55,212-2 (10 mM stock in DMSO).

-

Distomer (Control): (S)-(-)-WIN 55,212 mesylate (10 mM stock in DMSO).

-

Buffer: 50 mM Tris-HCl, 5 mM

, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

Workflow: Competition Binding Assay

-

Membrane Preparation:

-

Harvest CHO-hCB1 cells or rat cerebellar membranes.

-

Homogenize in ice-cold buffer and centrifuge (40,000 x g, 30 min). Resuspend to protein conc. of 10-20

g/well .

-

-

Incubation Setup (96-well plate):

-

Total Binding: Membrane +

-CP55,940 (0.5 nM) + Vehicle (DMSO). -

Non-Specific Binding (NSB): Membrane +

-CP55,940 + 10 -

Experimental (Eutomer): Membrane +

-CP55,940 + (R)-WIN (10 pM to 10 -

Control (Distomer): Membrane +

-CP55,940 + (S)-(-)-WIN 55,212 (10 pM to 10

-

-

Equilibration:

-

Incubate for 90 minutes at 30°C. Note: Equilibrium is critical for accurate

determination of low-affinity ligands.

-

-

Filtration:

-

Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce filter binding of the lipophilic ligand).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Plot displacement curves.

-

Validation Criteria: The (R)-curve should show sigmoidal displacement with

in the nanomolar range. The (S)-curve should remain flat (near Total Binding levels) up to 1

-

Workflow Visualization

Caption: Step-by-step workflow for validating stereospecific binding using the (R)/(S) enantiomer pair.

References

-

Pertwee, R. G., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXIX. Cannabinoid Receptors and Their Ligands: Beyond CB1 and CB2.[1] Pharmacological Reviews. [Link]

-

Govaerts, S. J., et al. (2004).[2] Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[2] British Journal of Pharmacology. [Link]

-

Price, T. J., et al. (2004).[3] Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][3] British Journal of Pharmacology. [Link][2][3]

Sources

- 1. Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

A Comprehensive Resource for Researchers and Drug Development Professionals

An In-Depth Technical Guide to (S)-(-)-Win 55,212-2 Mesylate

This guide provides a detailed overview of (S)-(-)-Win 55,212-2 mesylate, a potent synthetic cannabinoid receptor agonist. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Identification

(S)-(-)-Win 55,212-2 mesylate is a member of the aminoalkylindole class of compounds and is widely utilized in scientific research to investigate the endocannabinoid system.

| Identifier | Value |

| CAS Number | 131543-23-2[1][2] |

| Molecular Weight | 522.61 g/mol [1] |

| Molecular Formula | C₂₇H₂₆N₂O₃・CH₃SO₃H[2] |

Pharmacological Profile and Mechanism of Action

(S)-(-)-Win 55,212-2 mesylate is a potent agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a higher affinity for the CB2 receptor. The binding affinities (Ki) have been reported as 62.3 nM for the human CB1 receptor and 3.3 nM for the human CB2 receptor.[1][3] This preferential binding to CB2 receptors makes it a valuable tool for studying the distinct physiological roles of these two receptor subtypes.

The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Signaling Pathway Overview

Caption: Simplified signaling pathway of (S)-(-)-Win 55,212-2.

Experimental Protocols

Preparation of Stock Solutions

Due to its hydrophobic nature, (S)-(-)-Win 55,212-2 mesylate is typically dissolved in an organic solvent to create a concentrated stock solution, which can then be diluted in aqueous buffers for experimental use.

Materials:

-

(S)-(-)-Win 55,212-2 mesylate powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Aseptically weigh the desired amount of (S)-(-)-Win 55,212-2 mesylate powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for cannabinoid receptors using (S)-(-)-Win 55,212-2 as a reference compound.

Materials:

-

Cell membranes expressing either CB1 or CB2 receptors

-

Radiolabeled cannabinoid agonist (e.g., [³H]CP-55,940)

-

(S)-(-)-Win 55,212-2 mesylate

-

Test compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Workflow:

Caption: Workflow for a competitive cannabinoid receptor binding assay.

Applications in Research

(S)-(-)-Win 55,212-2 mesylate is a versatile tool in cannabinoid research with a broad range of applications, including:

-

Neuroscience: Investigating the role of the endocannabinoid system in neurotransmission, synaptic plasticity, and neuroinflammation.

-

Immunology: Studying the modulatory effects of cannabinoids on immune cell function and inflammatory responses.

-

Oncology: Exploring the potential of cannabinoid receptor agonists in regulating cancer cell proliferation, apoptosis, and angiogenesis.

-

Pain Research: Elucidating the mechanisms of cannabinoid-mediated analgesia in various pain models.

References

-

Merck Millipore. (n.d.). (+)-WIN 55,212-2 mesylate - CAS 131543-23-2 - Calbiochem. Retrieved from [Link]

Sources

Stereoselectivity of aminoalkylindole cannabinoids

An In-Depth Technical Guide to the Stereoselectivity of Aminoalkylindole Cannabinoids

Abstract

Stereochemistry is a fundamental determinant of pharmacological activity, dictating the three-dimensional arrangement of a molecule and its subsequent interaction with a biological target. In the field of cannabinoid research, the aminoalkylindole (AAI) class of synthetic cannabinoid receptor agonists (SCRAs) presents a compelling case for the critical importance of stereoselectivity. These compounds, many of which possess at least one chiral center, exhibit significant enantiomer-dependent differences in their affinity, efficacy, and functional activity at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This guide provides a comprehensive technical overview of the stereoselectivity of AAIs, intended for researchers, scientists, and drug development professionals. We will explore the nuances of stereoselective synthesis, delve into the quantitative differences in receptor binding and activation between enantiomers, and elucidate the downstream signaling consequences. This document is structured to provide not just data, but a causal understanding of the principles governing these stereoselective interactions, supported by detailed experimental protocols and visual diagrams to facilitate comprehension and application.

The Principle of Chirality in Aminoalkylindole Cannabinoids

Aminoalkylindoles are a structurally distinct class of cannabinoid receptor ligands compared to classical dibenzopyran-based cannabinoids like Δ⁹-THC.[1] Their general structure features an indole core, a 1-position (N1) alkyl or aminoalkyl side chain, and a 3-position (C3) aroyl group (e.g., a naphthoyl group).[2] Chirality in this class often arises from a stereocenter within the N1-aminoalkyl substituent, as exemplified by the prototypical AAI, WIN 55,212-2.[3]

The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers. While physically similar, their distinct spatial arrangements lead to differential interactions with chiral biological targets like G-protein coupled receptors (GPCRs), which are themselves composed of chiral L-amino acids. This differential interaction is the basis of stereoselectivity, where one enantiomer (the eutomer) may exhibit significantly higher affinity and/or efficacy than its counterpart (the distomer). Understanding this relationship is paramount in drug development to optimize therapeutic effects and minimize off-target activity or toxicity associated with the less active enantiomer.[3]

Stereoselective Synthesis and Resolution

The generation of enantiomerically pure AAIs is essential for accurately characterizing their pharmacological profiles. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Conceptual Workflow for Stereoselective Synthesis

The synthesis of a chiral AAI can be approached by coupling a chiral N1 side chain to the indole core, followed by acylation at the C3 position. The key is the introduction of the stereocenter in a controlled manner.

Caption: Conceptual workflows for obtaining enantiomerically pure AAIs.

Representative Protocol: N-Alkylation and Acylation

This protocol outlines the general synthesis of an N-alkylated indole, a key intermediate for many AAIs. This would typically be followed by a Friedel-Crafts acylation. Enantioselectivity is achieved by starting with an enantiomerically pure alkylating agent.

Objective: To synthesize a 1-alkyl-indole intermediate.

Materials:

-

Indole

-

Enantiomerically pure alkylating agent (e.g., (R)-1-bromo-alkane derivative)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath

Step-by-Step Methodology: [4]

-

Preparation: Under a nitrogen atmosphere, add the indole (1.0 eq) to a round-bottom flask containing anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indyl anion, which is necessary for the subsequent alkylation.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: Add the enantiomerically pure alkylating agent (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The aqueous washes remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired enantiomerically pure N-alkylated indole.

Stereoselectivity at Cannabinoid Receptors: Binding and Function

The primary pharmacological distinction between AAI enantiomers lies in their interaction with CB1 and CB2 receptors. This is quantitatively assessed through receptor binding assays to determine affinity (Kᵢ) and functional assays to determine efficacy and potency (EC₅₀).

Differential Binding and Activation by Enantiomers

The chiral center dictates the orientation of the side chain, which profoundly impacts how the ligand fits into the binding pocket of the CB1 and CB2 receptors. One enantiomer will achieve a more energetically favorable conformation, leading to higher affinity and more efficient receptor activation.

Caption: Differential binding and activation of cannabinoid receptors by enantiomers.

Quantitative Analysis of Stereoselectivity

The table below summarizes binding affinity (Kᵢ) data for representative AAI enantiomeric pairs, highlighting the often-dramatic differences in receptor interaction.

| Compound | Enantiomer | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (CB1/CB2) | Reference(s) |

| WIN 55,212 | (R)-(+)-WIN 55,212-2 | human CB1 | 62.3 | 0.05 | [5] |

| human CB2 | 3.3 | [5] | |||

| (S)-(-)-WIN 55,212-3 | CB1 | > 10,000 | - | [3] | |

| CB2 | > 10,000 | - | [3] | ||

| AM-1241 | (R)-(+)-AM1241 | human CB1 | 2030 | 0.008 | [6] |

| human CB2 | 16.5 | [7] | |||

| (S)-(-)-AM1241 | human CB1 | >10,000 | <0.07 | [7] | |

| human CB2 | 714 | [7] |

Note: Data compiled from multiple sources. Assay conditions may vary.

The case of AM-1241 is particularly instructive. The (R)-enantiomer possesses over 40-fold higher binding affinity for the human CB2 receptor than the (S)-enantiomer.[7] However, functional assays reveal a more complex picture: at rodent CB2 receptors, (R)-AM1241 acts as an inverse agonist, while the lower-affinity (S)-AM1241 behaves as a functional agonist.[7][8] This demonstrates that stereochemistry governs not only if a ligand binds but also how it binds and the conformational change it induces in the receptor, ultimately determining its functional profile.

The structural basis for this selectivity is thought to involve specific interactions within the receptor's binding pocket. For many AAIs, an s-trans conformation between the indole and naphthoyl rings is preferred for high-affinity binding, and one enantiomer may adopt this conformation more readily upon receptor interaction.[9] Aromatic stacking interactions between the ligand and receptor are also considered critical.[9]

Downstream Signaling Consequences

CB1 and CB2 receptors are canonical Gi/o-coupled GPCRs.[10] Agonist binding by a potent AAI enantiomer initiates a cascade of intracellular events. The stereoselectivity observed in binding and G-protein activation translates directly to the magnitude of these downstream effects.

Canonical Gi/o-Coupled Signaling Pathway

The primary signaling pathway activated by AAI agonists involves the inhibition of adenylyl cyclase and modulation of ion channels and MAP kinases.

Caption: Primary downstream signaling pathways activated by AAI agonists at CB1/CB2 receptors.

Activation by a potent enantiomer leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

-

Modulation of Ion Channels: The dissociated Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[11]

-

Activation of Kinase Cascades: Gβγ subunits can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt pathway, which are involved in cell survival, proliferation, and inflammation.[10][13]

The degree of cAMP inhibition or MAPK activation is directly proportional to the efficacy of the enantiomer at the receptor, making these functional readouts critical for characterizing stereoselectivity.

Key Experimental Protocols

Accurate assessment of stereoselectivity relies on robust and validated in vitro assays. The following sections provide step-by-step methodologies for core experiments.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test enantiomers by measuring their ability to compete with a known radioligand for CB1 or CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-hCB1 or HEK-hCB2 cells).[14]

-

Radioligand: [³H]CP-55,940 (a high-affinity, non-selective agonist).

-

Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled potent agonist (e.g., WIN 55,212-2).

-

Test compounds: Enantiomers of the AAI, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[15]

-

96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, scintillation counter.[14]

Step-by-Step Methodology: [14][15][16]

-

Plate Setup: In a 96-well plate, prepare wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competition binding (radioligand + serial dilutions of test enantiomer).

-

Reagent Addition: Add 50 µL of binding buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution to the appropriate wells.

-

Radioligand Addition: Add 50 µL of [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5-1.0 nM) to all wells.

-

Initiate Binding: Add 150 µL of the membrane preparation (e.g., 10-20 µg protein/well) to all wells to initiate the binding reaction. The final volume is 250 µL.

-

Incubation: Incubate the plate for 90 minutes at 30°C with gentle agitation to reach equilibrium. Causality Note: This incubation allows the binding reaction between the ligands and receptors to reach a steady state.

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competition counts. Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (% max stimulation) of AAI enantiomers by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

-

Membrane preparations (as above).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

GTPγS Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[17]

-

Non-specific control: 10 µM unlabeled GTPγS.

-

Test compounds: Enantiomers of the AAI, serially diluted.

Step-by-Step Methodology: [17][18]

-

Reagent Preparation: Prepare a master mix containing GTPγS Assay Buffer, GDP (final concentration ~30 µM), and the membrane preparation (~10 µg protein/well). Causality Note: GDP is required to be present in the G-protein nucleotide-binding pocket for agonist-stimulated exchange with [³⁵S]GTPγS to occur.

-

Plate Setup: In a 96-well plate, add test compounds at various concentrations. Include wells for basal activity (no agonist) and a positive control (a known full agonist like CP-55,940).

-

Pre-incubation: Add the membrane master mix to the wells and pre-incubate for 15-20 minutes at 30°C.

-

Initiate Reaction: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Terminate and filter the reaction as described in the radioligand binding protocol.

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist enantiomer. Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ and Eₘₐₓ values. Efficacy is often expressed relative to the maximal stimulation produced by a standard full agonist.

Protocol: Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of AAI enantiomers to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

-

Whole cells expressing the target receptor (e.g., CHO-hCB1).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Assay buffer (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Step-by-Step Methodology: [19][20][21][22]

-

Cell Plating: Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Remove culture media and add assay buffer containing serial dilutions of the test enantiomers. Also include control wells (vehicle only).

-

Pre-incubation: Pre-incubate the cells with the compounds for 15-30 minutes at 37°C. Causality Note: This allows the test compounds to bind to the receptors before stimulating the system.

-

Stimulation: Add a solution of forskolin (final concentration determined during assay optimization, e.g., 5-10 µM) and IBMX (e.g., 100 µM) to all wells. Causality Note: Forskolin directly stimulates adenylyl cyclase, raising cAMP levels. IBMX prevents the degradation of cAMP, amplifying the signal window. A Gi agonist will inhibit this forskolin-stimulated cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist enantiomer. The data will show an inhibitory dose-response curve. Use non-linear regression to calculate the EC₅₀ for cAMP inhibition.

Conclusion and Future Directions

The stereoselectivity of aminoalkylindole cannabinoids is a clear and potent demonstration of the structure-activity relationship at the molecular level. The orientation of a single chiral center can alter binding affinity by orders of magnitude and even switch the functional output of a ligand from agonist to inverse agonist. This guide has outlined the synthetic strategies, quantitative pharmacology, and downstream signaling effects that define this phenomenon. For drug development professionals, a thorough characterization of individual enantiomers is not merely an academic exercise but a critical step in identifying safe and effective therapeutics. The use of the less active enantiomer as a negative control in preclinical studies can also be a powerful tool for confirming on-target effects.[3]

Future research will likely leverage advances in structural biology, including cryo-electron microscopy of CB1 and CB2 receptors complexed with different AAI enantiomers, to provide an atomic-level understanding of the basis for stereoselectivity.[5][23] This knowledge, combined with computational modeling, will pave the way for the rational design of highly selective and potent cannabinoid receptor modulators with optimized therapeutic profiles.

References

-

Keating, G. M., & Dhillon, S. (2007). Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers. Bioorganic & Medicinal Chemistry, 15(16), 5482-5491. [Link]

-

Rahn, E. J., Zvonok, A. M., Thakur, G. A., et al. (2008). Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation. Journal of Pharmacology and Experimental Therapeutics, 325(2), 624-633. [Link]

-

Yao, B. B., Hsieh, G. C., Frost, J. M., et al. (2006). In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor?. British Journal of Pharmacology, 149(2), 145-154. [Link]

-

Inxight Drugs. (n.d.). AM-1241, (S)-. National Center for Advancing Translational Sciences. [Link]

-

Eldeeb, K., & Howlett, A. C. (2017). Mouse Neuroblastoma CB1 Cannabinoid Receptor-Stimulated [35S]GTPɣS Binding: Total and Antibody-Targeted Gα Protein-Specific Scintillation Proximity Assays. Methods in Enzymology, 593, 193-212. [Link]

-

Shim, J. Y., Collantes, E. M., Welsh, W. J., et al. (2002). The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes. Journal of Medicinal Chemistry, 45(7), 1447-1459. [Link]

-

Eissenstat, M. A., Bell, M. R., D'Ambra, T. E., et al. (1995). Aminoalkylindoles: Structure-Activity Relationships of Novel Cannabinoid Mimetics. Journal of Medicinal Chemistry, 38(16), 3094-3105. [Link]

-

Glass, M., & Felder, C. C. (1997). Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons. Journal of Neuroscience, 17(14), 5327-5333. [Link]

-

ResearchGate. (n.d.). Signaling pathway activity downstream of CB1. [Link]

-

Deng, H. (2005). Design and synthesis of selective cannabinoid receptor ligands: Aminoalkylindole and other heterocyclic analogs [Doctoral dissertation, University of Connecticut]. ResearchGate. [Link]

-

Vasiljevik, T., Franks, L. N., Ford, B. M., et al. (2013). Design, Synthesis, and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. Journal of Medicinal Chemistry, 56(11), 4537-4550. [Link]

-

University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

-

da Silva, A. F. M., de Souza, M. V. N., & de Almeida, M. V. (2023). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. International Journal of Molecular Sciences, 24(13), 11095. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Di Marzo, V., & Maccarrone, M. (2014). Assay of CB1 Receptor Binding. In The Endocannabinoid System (pp. 3-15). Humana Press. [Link]

-

Lu, D., Qu, C., & Shen, Q. (2020). Structural basis of signaling of cannabinoids receptors: paving a way for rational drug design in controling mutiple neurological and immune diseases. Genes & Diseases, 7(3), 336-338. [Link]

-

Ibsen, M. S., Connor, M., & Glass, M. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 26(17), 5413. [Link]

-

Tai, S., & Fantegrossi, W. E. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. International Journal of Molecular Sciences, 21(17), 6043. [Link]

-

Huffman, J. W. (2009). Targeting the cannabinoid CB2 receptor: modelling and structural determinants of CB2 selective ligands. British Journal of Pharmacology, 156(8), 1215-1223. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

-

Mackie, K. (2020). Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). Frontiers in Molecular Neuroscience, 13, 103. [Link]

-

ResearchGate. (n.d.). Ligand-specific homology modeling of human cannabinoid (CB1) receptor. [Link]

-

Pertwee, R. G. (2015). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Endocannabinoids, 1-26. [Link]

-

Janowsky, A. (2014). AM-2232 Binding and Functional Activity at Cannabinoid CB1 Receptors. UNODC. [Link]

-

Celtarys Research. (n.d.). Cannabinoid Receptor Binding and Assay Tools. [Link]

-

ResearchGate. (n.d.). Identification, extraction and quantification of the synthetic cannabinoid JWH-018 from commercially available herbal marijuana alternatives. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884. [Link]

-

Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

-

Takeda, S., Hasegawa, K., Fuyuno, M., et al. (2015). A Reliable Method for the Separation and Detection of Synthetic Cannabinoids by Supercritical Fluid Chromatography with Mass Spectrometry, and Its Application to Plant Products. Analytical Sciences, 31(10), 1019-1025. [Link]

-

Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Shultz, Z. P. (2018). Enantioselective Total Synthesis of Cannabinoids-A Route for Analogue Development. Organic Letters, 20(3), 764-767. [Link]

-

Navarro, G., & Franco, R. (2022). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−)- and (+)-cannabidiol and related analogues. Biomedicine & Pharmacotherapy, 149, 112836. [Link]

-

ResearchGate. (n.d.). Enantioselective Total Synthesis of Cannabinoids—A Route for Analogue Development. [Link]

-

Monash University. (2023, October 17). Structure Biology Studies on Cannabinoid Receptors and Putative Cannabinoid Receptor GPR12 [Video]. YouTube. [Link]

-

Yesylevskyy, S. O., & Hovorun, D. M. (2023). Interaction of Synthetic Cannabinoid Receptor Agonists with Cannabinoid Receptor I: Insights into Activation Molecular Mechanism. International Journal of Molecular Sciences, 24(19), 14896. [Link]

-

da Silva, A. F. M., de Souza, M. V. N., & de Almeida, M. V. (2014). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy, 5(4), 89-94. [Link]

-

ResearchGate. (n.d.). GTPγS functional curves for the CB1 receptor of compounds 2 (A), 12 (B), and 16 (C). [Link]

Sources

- 1. Chromatogram Detail [sigmaaldrich.com]

- 2. future4200.com [future4200.com]

- 3. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of signaling of cannabinoids receptors: paving a way for rational drug design in controling mutiple neurological and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AM-1241, (S)- [drugs.ncats.io]

- 7. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive Effects of Racemic AM1241 and Its Chirally Synthesized Enantiomers: Lack of Dependence upon Opioid Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bioactive conformation of aminoalkylindoles at the cannabinoid CB1 and CB2 receptors: insights gained from (E)- and (Z)-naphthylidene indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]

- 12. The molecular logic of endocannabinoid signalling [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Mouse Neuroblastoma CB1 Cannabinoid Receptor-Stimulated [35S]GTPɣS Binding: Total and Antibody-Targeted Gα Protein-Specific Scintillation Proximity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a Gs Linkage to the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay in Summary_ki [bindingdb.org]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 23. youtube.com [youtube.com]

Technical Deep Dive: Stereochemical Determinants of WIN 55,212 Pharmacology

Differentiation of Active (R)- and Inactive (S)-Enantiomers in Cannabinoid Research

Executive Summary

In cannabinoid receptor research, the aminoalkylindole WIN 55,212 represents a critical tool compound due to its high affinity and structural distinction from classical cannabinoids (e.g., THC). However, the rigor of experimental data often hinges on the correct utilization of its enantiomers: WIN 55,212-2 (Active) and WIN 55,212-3 (Inactive/Control) .[1]

This guide provides a technical analysis of the stereochemical, pharmacodynamic, and functional differences between these enantiomers.[1] It establishes a framework for using WIN 55,212-3 as a negative control to validate receptor-mediated specificity versus off-target chemical effects.[1]

Molecular Architecture & Stereochemistry

The pharmacological divergence of the WIN 55,212 series stems from a single chiral center located at the carbon bridging the core indole structure and the morpholine ring.[1]

The Chiral Imperative[1]

-

WIN 55,212-2 (The Agonist): Possesses the (R)-(+) configuration.[1][2][3] The spatial arrangement of the morpholinoethyl group in the R-isomer allows for optimal steric fit within the hydrophobic binding pocket of the CB1 and CB2 receptors, facilitating the conformational shift required for G-protein coupling.[1]

-

WIN 55,212-3 (The Control): Possesses the (S)-(-) configuration.[1] This enantiomer acts as a stereochemical negative control.[1] Due to the inverted chirality, it exhibits significantly reduced affinity for cannabinoid receptors, failing to stabilize the active receptor conformation at physiological concentrations.

Chemical Identity:

-

Differentiation: The orientation of the morpholine ring relative to the naphthyl ketone moiety.[1]

Comparative Pharmacodynamics[1]

To design robust experiments, researchers must understand the quantitative gap between the two enantiomers. The "inactive" label for WIN 55,212-3 is a functional simplification; technically, it displays micromolar affinity or neutral antagonism, contrasting with the nanomolar affinity of the -2 isomer.[1]

Table 1: Pharmacological Profile Comparison

| Parameter | WIN 55,212-2 (Active) | WIN 55,212-3 (Inactive/Control) | Biological Implication |

| Stereochemistry | (R)-(+) | (S)-(-) | Basis of selectivity.[1] |

| CB1 Affinity ( | 1.9 nM | > 1,000 nM (approx. 1-10 | >500-fold selectivity window.[1] |

| CB2 Affinity ( | 0.3 nM | > 1,000 nM | High CB2 potency of -2 isomer.[1] |

| Functional Mode | Full Agonist | Neutral Antagonist / Partial Inverse Agonist | -2 drives signaling; -3 is silent.[1] |

| G-Protein Coupling | Robust | Negligible at physiological doses | Basis for GTP |

| Off-Target Effects | TRPV1 (at high conc.) | Similar to -2 (e.g., CGRP release) | CRITICAL: Both can cause non-CB effects.[1] |

Expert Insight: While WIN 55,212-3 is "inactive" at CB receptors, it is not chemically inert.[1] Research indicates that both enantiomers can inhibit calcium channels or trigger CGRP release in trigeminal neurons via non-CB mechanisms.[1] Therefore, if both -2 and -3 elicit a response in your assay, the effect is likely not mediated by CB1/CB2 receptors.[1]

Molecular Mechanism & Signaling Pathways[1][8][9][10]

The biological utility of these enantiomers is best visualized through their differential impact on downstream signaling cascades.[1]

Diagram 1: Differential Signaling Activation

The following diagram illustrates the divergent pathways. WIN 55,212-2 engages the

Caption: Mechanistic divergence: The (R)-isomer recruits Gi/o proteins to inhibit Adenylyl Cyclase, whereas the (S)-isomer fails to bind effectively, preventing signal transduction.[1]

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), you must validate the specificity of your cannabinoid response. The following protocols utilize the enantiomer pair to confirm receptor dependence.

Protocol A: Functional Validation via [35S]GTP S Binding

This assay measures the initial step of G-protein activation, providing the most direct evidence of agonist efficacy.[1]

Objective: Distinguish receptor-mediated G-protein activation (WIN-2) from non-specific membrane perturbations (WIN-3).

Reagents:

-

Membrane prep (e.g., CHO-hCB1 cells or mouse brain).[1]

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (Fatty acid-free).[1]

-

Ligands: WIN 55,212-2 and WIN 55,212-3 (10 nM – 10

M).[1] -

Radioligand: [35S]GTP

S (~0.1 nM).[1] -

GDP (10-50

M) – Critical to suppress basal noise.[1]

Workflow:

-

Preparation: Thaw membranes and dilute in Assay Buffer containing GDP.[1]

-

Incubation:

-

Reaction: Add [35S]GTP

S to all tubes.[1] Incubate at 30°C for 60 mins. -

Termination: Rapid filtration through GF/B filters.

-

Analysis:

Protocol B: The "Tetrad" Logic (In Vivo)

When testing in vivo, the enantiomer pair is essential to rule out systemic toxicity or off-target sedation.[1]

Logic Flow:

-

Administer WIN 55,212-2 (e.g., 3 mg/kg i.p.).[1] Observe Tetrad: Analgesia, Hypothermia, Catalepsy, Hypolocomotion.[1]

-

Administer WIN 55,212-3 (same dose).

-

Result Interpretation:

Decision Logic for Data Interpretation

Caption: Decision matrix for validating cannabinoid specificity. Divergence between enantiomers confirms receptor involvement; convergence suggests off-target mechanisms.[1]

References

-

Compton, D. R., et al. (1992). Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol.[1][4] Journal of Pharmacology and Experimental Therapeutics.

-

Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][4] British Journal of Pharmacology.[1][4]

-

Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][5][7] British Journal of Pharmacology.[1][4]

-

Pertwee, R. G. (1999). Pharmacology of cannabinoid receptor ligands.[1] Current Medicinal Chemistry.

-

IUPHAR/BPS Guide to PHARMACOLOGY. WIN 55212-2 Ligand Page.[1]

Sources

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinctive Pharmacology of (S)-(-)-WIN 55,212 Mesylate: From Stereochemical Control to Neutral Antagonism

[1][2]

Executive Summary

(S)-(-)-WIN 55,212 mesylate (often designated as WIN 55,212-3) is the enantiomer of the potent, non-selective cannabinoid agonist (R)-(+)-WIN 55,212-2.[1][2] While historically utilized primarily as a negative stereochemical control to validate cannabinoid receptor specificity, advanced pharmacological profiling has identified it as a distinct bioactive compound with unique properties at G-protein coupled receptors (GPCRs).[1][2]

This guide details the interaction profile of (S)-(-)-WIN 55,212, specifically its utility as a neutral antagonist at CB2 receptors and a partial inverse agonist at CB1 receptors .[1][2][3] It provides researchers with the mechanistic grounding and experimental protocols necessary to utilize this compound for differentiating constitutive receptor activity from ligand-induced signaling.[1][2]

Chemical & Physical Profile

Understanding the physicochemical properties of the mesylate salt is critical for assay reproducibility, particularly regarding solubility and solvent compatibility.

| Property | Specification |

| Common Name | WIN 55,212-3 (mesylate) |

| Chemical Name | [(3S)-2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone, monomethanesulfonate |

| Stereochemistry | (S)-(-)-enantiomer |

| Molecular Weight | 522.61 g/mol |

| Solubility (DMSO) | ~30 mg/mL (Stock solution recommended) |

| Solubility (Ethanol) | ~5 mg/mL |

| Solubility (Water) | Insoluble (Precipitates upon direct addition to aqueous buffer) |

Handling Protocol:

-

Stock Preparation: Dissolve in 100% DMSO to create a 10-50 mM stock.

-

Aqueous Dilution: Dilute the DMSO stock into the assay buffer (e.g., Tris-HCl + BSA) immediately prior to use.[1][2] Ensure final DMSO concentration is <0.1% to avoid solvent effects on GPCR membranes.[1][2]

-

Storage: Store stock solutions at -20°C; avoid repeated freeze-thaw cycles.

GPCR Interaction Profile

The value of (S)-(-)-WIN 55,212 lies in its ability to bind cannabinoid receptors without activating the G-protein signaling cascade in the same manner as the (R)-isomer.[1][2] This makes it an essential tool for dissecting the "Two-State" receptor model (Active R* vs. Inactive R).[1][2]

Cannabinoid Receptor Type 2 (CB2): The Neutral Antagonist

Unlike inverse agonists (e.g., SR144528) that actively suppress constitutive receptor activity, (S)-(-)-WIN 55,212 acts as a neutral antagonist .[1][2]

-

Mechanism: It binds to the orthosteric site with low affinity but prevents the binding of agonists.

-

Signaling Impact: It does not alter basal G-protein coupling (GTPγS binding) in systems with high constitutive activity.[1][2]

-

Utility: It competitively antagonizes both agonists (blocking activation) and inverse agonists (blocking suppression), returning the system to its basal state.[1][2]

Cannabinoid Receptor Type 1 (CB1): Partial Inverse Agonism

At the CB1 receptor, the compound displays a different profile, exhibiting partial inverse agonism .[2][3]

-

Mechanism: It preferentially binds to the inactive state (R) of the receptor, shifting the equilibrium away from the active state (R*).[2]

-

Signaling Impact: In systems with high basal CB1 tone, it reduces GTPγS binding below baseline, though less potently than full inverse agonists like Rimonabant (SR141716A).[1][2]

Off-Target GPCR Interactions

To ensure data integrity, researchers must account for non-cannabinoid GPCR interactions:

-

Exclusionary Note: It is inactive at most other standard GPCR panels, making it a relatively clean control for non-cannabinoid GPCRs, provided MT1/M4 are not relevant to the specific tissue model.[2]

Quantitative Pharmacology Table

| Receptor | Interaction Type | Potency / Affinity | Reference |

| hCB2 | Neutral Antagonist | pA2 = 6.1 (vs CP 55,940) | Savinainen et al., 2005 |

| hCB2 | Reversal of Inverse Agonism | pEC50 = 5.3 (vs SR144528) | Savinainen et al., 2005 |

| hCB1 | Partial Inverse Agonist | pIC50 = 5.5 | Savinainen et al., 2005 |

| hCB1 | Binding Affinity | Ki > 10,000 nM (Low Affinity) | Pertwee, 2010 |

| Trigeminal Neurons | Cation Channel Activator | EC50 ≈ 26 µM (Non-GPCR) | Price et al., 2004 |

Mechanistic Visualization: The Two-State Receptor Model[1][2]

The following diagram illustrates how (S)-(-)-WIN 55,212 interacts with the receptor equilibrium compared to the active (R)-isomer and inverse agonists.

Caption: The (S)-isomer (Blue) binds without shifting the R/R* equilibrium, effectively blocking both Agonists (Green) and Inverse Agonists (Red).

Experimental Protocols

Protocol A: Stereoselective Validation (The "Control" Workflow)

Purpose: To confirm that a biological effect observed with (R)-WIN 55,212-2 is mediated by cannabinoid receptors and not by non-specific membrane perturbation or off-target ion channels.[1][2]

-

Preparation:

-

Execution:

-

Analysis:

-

Validation Step:

Protocol B: [35S]GTPγS Binding Assay (Efficacy Classification)

Purpose: To classify (S)-(-)-WIN 55,212 as a neutral antagonist or inverse agonist in a specific tissue preparation.[1][2]

Decision Logic for Experimental Design

Use the following workflow to determine when to deploy (S)-(-)-WIN 55,212 in your research.

Caption: Workflow for validating receptor specificity and investigating constitutive activity using stereoisomers.

References

-

Savinainen, J. R., et al. (2005). Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor.[1][2][3] British Journal of Pharmacology, 145(5), 636–645.[1][2]

-

Price, T. J., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons.[1][2] British Journal of Pharmacology, 142(2), 257–266.[1][2]

-

Pertwee, R. G. (2010). Receptors and channels targeted by synthetic cannabinoid receptor agonists and antagonists.[1][2] Current Medicinal Chemistry, 17(14), 1360–1381.[1][2]

-

Cayman Chemical. (−)-WIN 55,212-3 (mesylate) Product Information.[1][2]

-

Tocris Bioscience. WIN 55,212-3 mesylate Product Datasheet.

Technical Guide: Strategic Utilization of (S)-(-)-WIN 55,212 Mesylate (WIN 55,212-3)

[1]

Executive Summary: The Critical Role of the Distomer

In cannabinoid research, the integrity of receptor-mediated signaling claims relies heavily on stereochemical validation. While (R)-(+)-WIN 55,212-2 is the widely utilized high-affinity agonist for CB1 and CB2 receptors, its enantiomer, (S)-(-)-WIN 55,212 mesylate (commonly referred to as WIN 55,212-3 ), serves a distinct and critical role as a negative control and pharmacological probe.[1]

This guide analyzes the technical utility of (S)-(-)-WIN 55,212. Unlike a simple inert placebo, this compound possesses a complex pharmacological profile—acting as a neutral antagonist at CB2, a partial inverse agonist at CB1, and a bioactive agent at specific non-cannabinoid targets. Successful experimental design requires a precise understanding of these properties to distinguish true cannabinoid receptor signaling from off-target cationic channel modulation.[1]

Chemical Identity & Stereochemistry

The aminoalkylindole class of cannabinoids exhibits profound stereoselectivity. The biological activity is rigidly constrained by the chiral center at the C11 position (morpholino-methyl group).

| Feature | Active Eutomer | Target Distomer (This Guide) |

| Common Name | WIN 55,212-2 | WIN 55,212-3 |

| Stereochemistry | (R)-(+) | (S)-(-) |

| CAS Number | 131543-22-1 | 131543-25-4 |

| Primary Utility | CB1/CB2 Agonist | Negative Control / Stereochemical Probe |

| CB1 Affinity ( | 1.9 – 62.3 nM | > 1,000 nM (Low Affinity) |

| CB2 Affinity ( | 3.3 nM | > 1,000 nM (Low Affinity) |

Technical Note: The mesylate salt form is preferred for both isomers due to improved stability and solubility compared to the free base.

Pharmacology: Beyond "Inactive"

While historically labeled "inactive," (S)-(-)-WIN 55,212 exhibits a nuanced pharmacological profile that researchers must account for to avoid false negatives or confounding data.[1]

Receptor Binding Profile[2]

-

Cannabinoid Receptors: The (S)-enantiomer displays negligible affinity for CB1 and CB2 receptors in radioligand binding assays compared to the (R)-enantiomer.[1] However, at high micromolar concentrations (

), it can interact with the receptor, behaving as a neutral antagonist at CB2 and a partial inverse agonist at CB1. -

Off-Target G-Protein Coupled Receptors (GPCRs): It has been observed to weakly antagonize human melatonin MT1 and muscarinic M4 receptors.[1][2]

Non-Receptor Mediated Mechanisms (The False Positive Trap)

A critical application of (S)-(-)-WIN 55,212 is identifying non-CB receptor effects.[1] Both the (R) and (S) isomers share similar lipophilicity and membrane-disrupting potential.[1]

-

CGRP Release: Both isomers evoke Calcitonin Gene-Related Peptide (CGRP) release from trigeminal ganglion neurons via a calcium-dependent, cannabinoid-receptor-independent mechanism.[1][3][4]

-

Implication: If an experimental effect (e.g., peptide release, cytotoxicity) is observed with both WIN 55,212-2 and WIN 55,212-3, the mechanism is likely off-target (e.g., direct ion channel modulation or membrane perturbation) rather than CB1/CB2 mediated.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for interpreting data using (S)-(-)-WIN 55,212 as a control.

Caption: Logic flow for validating cannabinoid receptor specificity using (S)-(-)-WIN 55,212 as a stereochemical probe.

Experimental Protocols

Solubilization & Storage

The lipophilic nature of aminoalkylindoles dictates strict handling to prevent precipitation, which causes variability in dosing.

Materials:

-

(S)-(-)-WIN 55,212 Mesylate (Solid)[1]

-

Anhydrous DMSO (Dimethyl sulfoxide)[1]

-

Tween-80 (Polysorbate 80)[1]

-

Sterile 0.9% Saline[1]

Protocol:

-

Stock Preparation: Dissolve 5 mg of (S)-(-)-WIN 55,212 mesylate in 100

of anhydrous DMSO. Vortex until clear. (Concentration: ~50 mg/mL). -

Aliquot & Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3 months.

-

Working Solution (Injectable/Cell Culture):

In Vitro Stereochemical Control Assay

Objective: To confirm CB-receptor specificity of a cellular response (e.g., ERK phosphorylation).[1]

-

Cell Culture: Plate cells expressing CB1/CB2 (e.g., CHO-CB1 or neuronal primary cultures).[1]

-

Pre-Treatment: Serum-starve cells for 4 hours to reduce basal kinase activity.[1]

-

Treatment Groups:

-

Vehicle Control: 0.1% DMSO.

-

Active Group: (R)-(+)-WIN 55,212-2 (100 nM).[1]

-

Negative Control Group: (S)-(-)-WIN 55,212 (100 nM and 1

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Note: Test the (S)-isomer at 10x the concentration of the (R)-isomer to rigorously rule out low-affinity binding.[1]

-

-

Incubation: Incubate for 10–15 minutes at 37°C.

-

Analysis: Lyse cells and perform Western Blot for pERK1/2 vs. Total ERK.

-

Success Criteria: Significant signal increase in Active Group; signal in Negative Control Group matches Vehicle Control.

Safety & Toxicology

-

Hazard Identification: While less potent than the (R)-isomer, (S)-(-)-WIN 55,212 is a chemical probe and should be treated as a potential irritant and neuroactive substance.[1]

-

Handling: Use nitrile gloves and a fume hood. Avoid inhalation of powder.

-

Regulatory Status: Unlike the Schedule I (USA) status of the active (R)-isomer in some jurisdictions, the (S)-isomer is often unregulated, but researchers must verify local laws regarding cannabinoid analogs.

Comparison of Isomer Activity Data

The following table summarizes key differential activities to assist in data interpretation.

| Assay Type | (R)-(+)-WIN 55,212-2 | (S)-(-)-WIN 55,212-3 | Interpretation of (S) Activity |

| [3H]-CP55,940 Binding | Inactive (Valid Control) | ||

| GTP | Stimulation ( | No Effect / Inhibition | Neutral Antagonist / Inverse Agonist |

| CGRP Release (Trigeminal) | Active (Non-CB Mechanism) | ||

| Inhibition of Adenylyl Cyclase | Potent Inhibition | No Inhibition | Inactive (Valid Control) |

| Melatonin MT1 Binding | No Effect | Weak Antagonist | Off-Target |

References

-

Savinainen, J. R., et al. (2005). "Identification of WIN 55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor."[5] British Journal of Pharmacology, 145(5), 636-645.[5]

-

Price, T. J., et al. (2004). "Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons."[1] British Journal of Pharmacology, 142(2), 257-266.

-

Pertwee, R. G. (1999). "Pharmacology of cannabinoid receptor ligands." Current Medicinal Chemistry, 6(8), 635-664.

-

Compton, D. R., et al. (1992). "Aminoalkylindole analogs: cannabimimetic activity of a class of compounds structurally distinct from delta 9-tetrahydrocannabinol." Journal of Pharmacology and Experimental Therapeutics, 263(3), 1118-1126.[5][6]

Sources

- 1. WIN 55,212-2 MESYLATE CAS#: 131543-23-2 [amp.chemicalbook.com]

- 2. Identification of WIN55212-3 as a competitive neutral antagonist of the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55,212-2 on trigeminal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Solubilization and Handling of (S)-(-)-WIN 55,212 Mesylate

Topic: How to dissolve (S)-(-)-Win 55,212 mesylate in DMSO Content Type: Application Note & Protocol

Abstract & Introduction

(S)-(-)-WIN 55,212 mesylate (often referred to as WIN 55,212-3) is the inactive or less active enantiomer of the potent aminoalkylindole cannabinoid agonist WIN 55,212-2.[1] It is frequently utilized as a critical negative control in cannabinoid receptor studies to distinguish specific receptor-mediated effects from non-specific actions.[1]

Proper solubilization of this lipophilic salt is non-trivial. While the mesylate salt form improves stability, the compound remains highly hydrophobic. Improper dissolution leads to "silent precipitation"—micro-aggregates that are invisible to the naked eye but cause significant variability in bioassays. This guide provides a validated protocol for dissolving (S)-(-)-WIN 55,212 mesylate in Dimethyl Sulfoxide (DMSO) to ensure homogeneity, stability, and reproducibility.[1]

Physicochemical Profile

Understanding the physical constraints of the molecule is the first step to a successful protocol.

| Property | Specification | Notes |

| Compound Name | (S)-(-)-WIN 55,212 mesylate | Also known as WIN 55,212-3 |

| CAS Number | 131543-25-4 | Distinct from (R)-isomer (131543-23-2) |

| Molecular Weight | 522.61 g/mol | Includes mesylate salt |

| Solubility in DMSO | ~30 mg/mL (approx. 57 mM) | Max Limit. Practical working limit is lower.[1][2] |

| Solubility in Ethanol | ~5 mg/mL | Significantly lower than DMSO. |

| Solubility in Water | Insoluble | Critical: Precipitates immediately upon contact. |

| Appearance | White to off-white crystalline solid | |

| Storage (Solid) | -20°C | Protect from light and moisture.[1] |

Critical Solubilization Guidelines

The "Solvent-First" Principle

Never add aqueous buffers directly to the solid compound. The hydrophobic core of WIN 55,212 will repel water, forming clumps that are impossible to redissolve, even with subsequent DMSO addition.

DMSO Grade Matters

Use only anhydrous, sterile-filtered DMSO (Grade ≥ 99.9%).[1] Moisture content in hygroscopic DMSO can initiate hydrolysis or reduce the solubility limit, leading to stock solution degradation over time.

Concentration Strategy

While the saturation limit is ~57 mM (30 mg/mL), preparing stock solutions at the saturation point is risky due to temperature fluctuations causing precipitation.

-

Recommended Stock Concentration: 10 mM (5.23 mg/mL) or 20 mM (10.45 mg/mL).

-

High-Concentration Stock: 50 mM (26.13 mg/mL) is possible but requires warming and vortexing; use only if minimal vehicle volume is strictly required.[1]

Protocol: Preparation of Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution of (S)-(-)-WIN 55,212 mesylate.

Materials Required

-

(S)-(-)-WIN 55,212 mesylate solid (equilibrated to room temperature)[1]

-

Anhydrous DMSO (sterile)[1]

-

Amber glass vial (1.5 mL or 4 mL) with PTFE-lined cap[1]

-

Vortex mixer[1]

-

Analytical balance (precision ±0.1 mg)

Step-by-Step Procedure

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic solid.

-

Weighing: Accurately weigh 5.23 mg of (S)-(-)-WIN 55,212 mesylate into a sterile amber glass vial.

-

Note: Glass is preferred over plastic to minimize lipophilic compound adsorption.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

-

Calculation: Mass (mg) / MW ( g/mol ) = Moles. Moles / Volume (L) = Molarity.

- .

- .

-

-

Dissolution: Cap the vial tightly. Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the vial up to a light source. The solution should be completely clear and colorless. If particles remain, sonicate in a water bath for 5 minutes (ambient temperature). Avoid heating above 30°C.

-

-